molecular formula C9H10N2O B1468159 4-(Pyridin-4-yl)pyrrolidin-2-one CAS No. 1268132-89-3

4-(Pyridin-4-yl)pyrrolidin-2-one

Cat. No. B1468159
M. Wt: 162.19 g/mol
InChI Key: NGECHVBQXAJIFW-UHFFFAOYSA-N
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Description

“4-(Pyridin-4-yl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of “4-(Pyridin-4-yl)pyrrolidin-2-one” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular weight of “4-(Pyridin-4-yl)pyrrolidin-2-one” is 162.19 . The InChI code for this compound is 1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2, (H,11,12) .


Chemical Reactions Analysis

The pyrrolidine ring in “4-(Pyridin-4-yl)pyrrolidin-2-one” is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-4-yl)pyrrolidin-2-one” include a dipole moment of 1.9039, polarizability of 3.23017E-23 esu, and first-order hyperpolarizability of 1.51981E-30 esu .

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine derivatives are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Antimalarial Drug Development

  • Application : 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as a novel antimalarial scaffold . These compounds are being studied as inhibitors of Plasmodium Cytoplasmic Prolyl-tRNA Synthetase .
  • Methods : The study involved screening of a set of PRS ATP-site binders, initially designed for human indications .
  • Results : The evidence designates cytoplasmic PRS as the drug target .

3. Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists

  • Application : Pyrrolidine derivatives have been used in the development of inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Methods : The study involved the synthesis of a new series of cis-3,4-diphenylpyrrolidine derivatives .
  • Results : It was found that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of these compounds .

4. Antidepressant Molecules

  • Application : Pyrrolidine derivatives have been used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
  • Methods : The review examines the role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
  • Results : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

5. Base Catalyst

  • Application : 4-Pyrrolidinylpyridine has attracted interest because it is more basic than dimethylaminopyridine . It is a popular base catalyst .
  • Methods : The molecule consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .
  • Results : The compound’s pKa value is 9.58, which is higher than that of dimethylaminopyridine (pKa = 9.41) .

6. Synthesis of Pyrrol-2-yl-substituted Pyridine Derivatives

  • Application : Pyrrol-2-yl-substituted pyridine derivatives have been synthesized .
  • Methods : The synthesis involved the oxidation of an O-Boc-protected pyridine derivative with m-chloroperbenzoic acid (m-CPBA), followed by a Polonovski-Potier reaction .
  • Results : The reaction furnished pyrrol-2-yl-substituted pyridine derivative in moderate overall yield .

Safety And Hazards

“4-(Pyridin-4-yl)pyrrolidin-2-one” is considered hazardous. It is toxic if swallowed and may cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The future directions for “4-(Pyridin-4-yl)pyrrolidin-2-one” include its potential use in the treatment of malaria. Preliminary off-target profile and oral efficacy in a humanized murine model of Pf malaria suggest that “4-(Pyridin-4-yl)pyrrolidin-2-one” derivatives represent a promising starting point for the identification of novel antimalarial prophylactic agents .

properties

IUPAC Name

4-pyridin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGECHVBQXAJIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)pyrrolidin-2-one

CAS RN

1268132-89-3
Record name 4-(pyridin-4-yl)pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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